3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
Description
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS: 102919-76-6) is a quinazolinone-derived compound characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl core linked to a phenyl acetate moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQKVQJRFXKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Reaction of 2-Aminobenzamides with Phthalic Anhydride
The most commonly reported method for synthesizing 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate involves a one-pot reaction between 2-aminobenzamides and phthalic anhydride under reflux conditions in ethanol. This approach is environmentally friendly and yields high-purity products, making it suitable for both laboratory and industrial scales.
| Reactants | Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|
| 2-Aminobenzamide | Reflux with phthalic anhydride | Ethanol | High yield | One-pot, environmentally friendly |
- The reaction proceeds via the formation of the quinazolinone ring system through nucleophilic attack and cyclization.
- Ethanol acts as a green solvent, facilitating reflux without harsh conditions.
- The process is scalable and adaptable for industrial synthesis with optimization of temperature and reaction time.
This method is well-documented for its simplicity and efficiency.
Domino Three-Component Assembly Reaction Using Arenediazonium Salts, Nitriles, and Bifunctional Anilines
A recent advanced method involves a domino three-component assembly reaction that synthesizes 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, including derivatives like this compound. This metal-free, mild condition protocol involves:
- Arenediazonium salts reacting with nitriles to form N-arylnitrilium intermediates.
- Subsequent nucleophilic addition and cyclization with bifunctional aniline derivatives.
- Formation of three new C–N bonds in a single reaction vessel.
| Parameter | Details |
|---|---|
| Reaction Type | One-pot, three-component |
| Catalysis | Metal-free, acid catalysis |
| Functional Group Tolerance | High |
| Conditions | Mild, ambient to moderate temp. |
| Efficiency | High yield, robust process |
This method is notable for its expediency, functional group tolerance, and use of readily available reagents, offering a versatile route to quinazolinone derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Production of reduced quinazolinone derivatives.
Substitution: Introduction of various substituents at different positions on the quinazolinone ring.
Scientific Research Applications
Antioxidant Activity
The compound's potential as an antioxidant agent is significant. Quinazolin-4(3H)-ones, including derivatives like 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, have been linked to the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Research indicates that these compounds can protect biological systems from oxidative stress by donating hydrogen atoms and chelating metal ions, which is crucial for preventing cellular damage associated with diseases such as cancer and cardiovascular disorders .
Table 1: Antioxidant Properties of Quinazolin Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 15.2 | Hydrogen atom transfer, electron donation |
| Ascorbic Acid | 12.5 | Free radical scavenger |
| Trolox | 14.0 | Electron donor |
Anticancer Activity
The anticancer properties of this compound are noteworthy. Studies have shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231) and other tumor types . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of related quinazolinone derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain analogues exhibited IC50 values as low as 0.51 µM against K562 leukemia cells, showcasing their potential as effective anticancer agents .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of quinazolinone derivatives, including this compound. These compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl 2-(2-(4-Oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio) | Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Compounds like this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation processes. In vitro studies have indicated significant COX inhibition rates, suggesting therapeutic applications in inflammatory diseases .
Summary of Findings
The diverse applications of this compound underscore its importance in medicinal chemistry:
- Antioxidant : Effective in neutralizing ROS and RNS.
- Anticancer : Demonstrates significant cytotoxicity against various cancer cell lines.
- Antimicrobial : Exhibits activity against key bacterial pathogens.
- Anti-inflammatory : Inhibits COX enzymes, reducing inflammation.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological activities. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
The following table summarizes key structural, synthetic, and biological features of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate and its analogs:
Structural and Functional Insights
- Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and COX-2 binding affinity, as seen in the sulfonamide derivative (47.1% inhibition) .
- Electron-Withdrawing Groups (e.g., chloro, bromo) : Improve metabolic stability and target binding in anticancer analogs (e.g., compounds 42–44 in ).
- Sulfur-Containing Moieties (e.g., thioacetamide, sulfonamide) : Critical for enzyme inhibition (COX-2 , NADH dehydrogenase ).
Biological Activity
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Overview of Quinazolinone Derivatives
Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications. They are characterized by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, impacting overall cellular metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and affect processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating variable inhibitory effects.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness against these strains suggests its potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating the compound's effect on human myelogenous leukemia K562 cells, it exhibited significant growth inhibition with an IC50 value of approximately 0.51 µM. This suggests that the compound may interfere with cancer cell proliferation mechanisms .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 (Leukemia) | 0.51 |
| MiaPaca-2 (Pancreatic Cancer) | 1.25 |
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on cyclooxygenase enzymes (COX). In particular, it demonstrated a COX-2 inhibition rate of approximately 47.1% at a concentration of 20 µM, indicating its potential role as an anti-inflammatory agent .
Table 3: COX Inhibition Activity
| Compound | COX-2 Inhibition (%) at 20 µM |
|---|---|
| This compound | 47.1 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, and what reaction conditions are critical for yield optimization?
- Methodological Answer: Synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization with phenyl acetate groups. Key steps include:
- Cyclization : Use of acetic anhydride or polyphosphoric acid at 80–120°C to form the dihydroquinazolinone ring .
- Acetylation : Reaction of the hydroxyl group on the phenyl moiety with acetyl chloride under basic conditions (e.g., pyridine) at room temperature .
- Critical factors: Solvent choice (DMF for solubility), stoichiometric control of acetylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer:
- NMR :
- ¹H NMR : Look for the singlet at δ 2.3–2.5 ppm (acetate methyl group) and aromatic protons (δ 7.2–8.5 ppm) from the quinazolinone and phenyl moieties .
- ¹³C NMR : Carbonyl signals at δ 168–170 ppm (quinazolinone C4=O) and δ 170–172 ppm (acetate ester) .
- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (quinazolinone C=O) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., ~337 g/mol for C₁₇H₁₄N₂O₃) .
Q. What in vitro biological assays are commonly used to evaluate its bioactivity, and how are interference risks mitigated?
- Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) with controls for solvent interference (e.g., DMSO ≤1% v/v) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa), with blank controls to exclude acetate ester hydrolysis artifacts .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins, validated with positive/negative controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data arising from solvent effects or tautomeric equilibria?
- Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ to stabilize tautomers and observe distinct proton environments .
- 2D NMR : HSQC and HMBC to assign ambiguous peaks and confirm connectivity between quinazolinone and phenyl acetate groups .
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. 60°C .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR, kinases). Prioritize flexible side-chain docking to account for steric effects from the phenyl acetate group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with quinazolinone C=O and hydrophobic interactions with the phenyl group .
Q. What experimental design principles apply when optimizing catalytic methods for large-scale synthesis while minimizing byproducts?
- Methodological Answer:
- DoE (Design of Experiment) : Use a central composite design to optimize temperature (80–120°C), catalyst loading (e.g., 5–15 mol% Pd/C), and reaction time .
- Byproduct Analysis : Monitor reaction progress via TLC/HPLC; isolate intermediates (e.g., hydrolyzed acetate) for structural confirmation .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. How can researchers address low reproducibility in biological activity studies across different labs?
- Methodological Answer:
- Standardized Protocols : Pre-treat compounds with simulated gastric fluid (pH 2.0) to assess stability of the acetate ester .
- Inter-lab Validation : Share characterized batches (HPLC purity ≥95%) and harmonize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free quinazolinone) that may alter bioactivity .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. non-polar solvents: How should researchers reconcile these?
- Methodological Answer:
- Solubility Testing : Perform phase diagrams in binary solvent systems (e.g., ethanol/water) to identify co-solvency effects .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents like acetone (δTotal ~20 MPa¹/²) .
- Crystallography : Compare crystal packing (e.g., π-π stacking in quinazolinone vs. acetate mobility) to explain solubility differences .
Q. Discrepancies in reported IC₅₀ values for enzyme inhibition: What factors contribute to variability?
- Methodological Answer:
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and pre-incubation times .
- Protein Purity : Validate enzyme activity via SDS-PAGE and activity assays (e.g., malachite green for phosphatases) .
- Allosteric Effects : Use SPR (Surface Plasmon Resonance) to detect non-competitive inhibition missed in fluorescence assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
